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2,6-Diaminopurine sulfate - 7280-83-3

2,6-Diaminopurine sulfate

Catalog Number: EVT-403152
CAS Number: 7280-83-3
Molecular Formula: C5H8N6O4S
Molecular Weight: 248.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

2,6-Diaminopurine was first identified in the DNA of certain bacteriophages, particularly cyanophage S-2L. It serves as a substitute for adenine in these viral genomes. The compound has been classified as a purine base and is part of the broader category of nucleobases that include adenine, guanine, cytosine, and thymine. Its chemical structure includes two amino groups at the 2 and 6 positions of the purine ring, distinguishing it from adenine.

Synthesis Analysis

Methods of Synthesis

The synthesis of 2,6-diaminopurine can be accomplished through several methods:

  1. Direct Synthesis from Guanine: One common approach involves reacting guanine with ammonia under high pressure and temperature conditions.
  2. Nucleophilic Substitution: Another method utilizes halogenated purines such as 6-chloro-2-aminopurine, which undergoes nucleophilic substitution with ammonia to introduce the amino groups at the desired positions.
  3. Postsynthetic Modification: Recent strategies have employed postsynthetic treatments to introduce 2,6-diaminopurine into oligonucleotides through aromatic nucleophilic substitution reactions with 2-fluoro-6-amino-adenosine .

Technical Details

The industrial production of 2,6-diaminopurine often involves multi-step synthetic processes that begin with commercially available purine derivatives. These processes may include protection and deprotection strategies to ensure selective introduction of amino groups at specific locations on the purine ring.

Molecular Structure Analysis

Structure and Data

The molecular formula of 2,6-diaminopurine is C5H7N5C_5H_7N_5, with a molecular weight of approximately 151.14 g/mol. The compound features a fused double-ring structure characteristic of purines. The presence of two amino groups enhances its ability to form hydrogen bonds with complementary nucleobases in nucleic acids.

Chemical Reactions Analysis

Types of Reactions

2,6-Diaminopurine participates in various chemical reactions:

  1. Substitution Reactions: It can engage in reactions with halogenated compounds to yield substituted purines.
  2. Oxidation and Reduction Reactions: These reactions modify the functional groups attached to the purine ring.
  3. Photochemical Reactions: Under ultraviolet light, this compound can undergo photodegradation.

Technical Details

Common reagents used in these reactions include ammonia or amines for nucleophilic substitutions and oxidizing agents like hydrogen peroxide for oxidation processes. Photochemical reactions typically require UV light as an inducing agent.

Mechanism of Action

Process and Data

In biological systems, 2,6-diaminopurine acts primarily as an analog of adenine. It can be incorporated into DNA during replication processes, leading to potential disruptions in DNA synthesis and function. This incorporation can inhibit cell growth in various cell types, including tumor cells .

The mechanism involves the formation of three hydrogen bonds with uracil or thymidine when incorporated into nucleic acids, which enhances the stability of oligonucleotide duplexes compared to those formed with adenine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Melting Point: Approximately 250 °C.
  • pH: Aqueous solutions typically exhibit a neutral pH.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as UV-Vis spectroscopy are employed to study binding interactions involving this compound .

Applications

Scientific Uses

2,6-Diaminopurine has several applications across different scientific domains:

  1. Cancer Research: Historically used in leukemia treatment due to its ability to inhibit cell cycle progression.
  2. Molecular Biology: Employed as a nucleotide analog in oligonucleotide synthesis to enhance duplex stability and specificity during hybridization assays.
  3. Gene Editing: Utilized in bioengineering applications where enhanced binding properties are crucial for oligonucleotide design.
  4. Antiviral Research: Investigated for its potential efficacy against certain viral infections by promoting translational readthrough .
Structural Chemistry and Physicochemical Properties of 2,6-Diaminopurine Sulfate

Molecular Structure and Crystallographic Characterization

2,6-Diaminopurine sulfate (C₅H₇N₆)₂·H₂SO₄ is a salt formed by protonation of the purine N1 atom and sulfation of the exocyclic amines. The parent compound, 2,6-diaminopurine (DAP), features a purine scaffold with additional amino groups at the C2 and C6 positions, distinguishing it from adenine (6-aminopurine). Crystallographic studies reveal that DAP base-pairs with thymine or uracil via three hydrogen bonds (N1–H···O2, C6–NH₂···O4, and C2–NH₂···O2), contrasting adenine’s two-bond pairing. This results in a Watson-Crick geometry with shortened interatomic distances (~2.67–2.85 Å) and enhanced stability [5] [6].

In anhydrous DAP-uracil cocrystals (1:2 stoichiometry), layers of DAP-U dimers stabilize via:

  • Homomeric U-U hydrogen bonding
  • Parallel-displaced π-stacking (3.7 Å interplanar distance) [5]Hydrated forms (e.g., DAP-U·H₂O) exhibit channel-like structures where water molecules bridge DAP-DAP hydrogen bonds, expanding the minor groove [5] [6]. The sulfate anion contributes to lattice stability through ionic interactions with protonated N1 and hydrogen bonding with exocyclic amines.

Table 1: Key Crystallographic Parameters of DAP Complexes

StructureStoichiometryHydrogen Bonds (DAP-U)Notable Features
DAP-U anhydrate1:23 (N1–H···O2, C6–NH₂···O4, C2–NH₂···O2)U-U homomeric pairs; π-stacking
DAP-U hydrate1:13 + H₂O bridgesWater channels; minor groove expansion
DAP sulfate2:1 (base:salt)Ionic/H-bond networkProtonation at N1; sulfation at amines

Synthesis and Derivatization Pathways

Chemical Synthesis:

DAP is synthesized via:

  • Diazotization-Fluorination: 2,6-Diaminopurine nucleosides react with tert-butyl nitrite in HF-pyridine to yield 2-fluoro-6-aminopurine intermediates, followed by ammonolysis to install the C2 amine [2].
  • Enzymatic Pathways: Viral/bacterial enzymes (MazZ, PurZ) convert dGTP to dZTP via:
  • dGTP → dGMP (MazZ hydrolase)
  • dGMP + ATP + aspartate → dZMP (PurZ synthetase) [3] [7]

DAP sulfate forms by sulfuric acid treatment of DAP, precipitating as a crystalline solid.

Derivatization:

  • Phosphoramidites: 2-Fluoro-6-aminopurine derivatives are protected with dimethoxytrityl (DMTr) and phosphitylated for oligonucleotide synthesis. Postsynthetic amination with NH₃ or amines yields DAP-containing DNA/RNA [2].
  • Conjugates: 2-Fluoro intermediates undergo nucleophilic substitution with alkylamines (e.g., hexadecylamine) to form lipid-DAP adducts for targeted delivery [2].

Table 2: Synthetic Routes to DAP Derivatives

MethodStarting MaterialKey StepProduct
Diazotization-FluorinationDAP nucleosidesHF-pyridine/tert-butyl nitrite2-Fluoro-6-aminopurine
Enzymatic BiosynthesisdGTPMazZ/PurZ catalysisdZTP (2,6-DAP triphosphate)
Phosphoramidite2-Fluoro-6-aminopurineDMTr protection/phosphitylationOligonucleotide synthons

Solubility, Stability, and Acid-Base Behavior

Solubility:

DAP sulfate exhibits pH-dependent solubility:

  • High solubility in water (2.38 g/L at 20°C for freebase DAP) and polar solvents (DMSO, methanol) [3] [8].
  • Limited solubility in aprotic solvents (e.g., acetonitrile).

Stability:

  • Thermal Stability: DAP-U cocrystals decompose above 410 K, releasing water to form anhydrous phases [5].
  • Photochemical Reactivity: Under UV light, DAP-U pairs undergo cyclobutane pyrimidine dimer (CPD) formation, accelerating uracil photodegradation vs. unpaired uracil [5].
  • Hydrolytic Stability: The exocyclic amines resist deamination under physiological pH but may degrade under strong acid/base conditions.

Acid-Base Properties:

DAP acts as a diprotic base (pKa values: N1 protonation ≈ 3.8; exocyclic amine ≈ 12.5). Sulfation lowers the pKa of the C2 amine, enhancing electrophilicity for conjugation [5] [6].

Table 3: Physicochemical Properties of DAP Sulfate

PropertyConditionsValue/Observation
Aqueous solubility20°C, pH 7.02.38 g/L (freebase)
Thermal decomposition>410 KDehydration to anhydrate
pKa (N1 protonation)Aqueous solution~3.8
PhotodegradationUV (254 nm)Promotes uracil dimerization

Comparative Analysis with Canonical Purines and Analogues

Base-Pairing Interactions:

  • Hydrogen Bonding: DAP forms three H-bonds with thymine/uracil (vs. two for A-T/U), increasing duplex stability by 1.5–2.0°C per modification [6] [8].
  • Duplex Stability: DNA/DNA duplexes with DAP show:
  • ΔTm = +1.8°C per DAP-T pair vs. A-T [8]
  • Minor groove widening due to the C2-amino group [6]

Structural Impacts:

  • DNA Conformation: DAP-DNA maintains B-form geometry but transitions to A-form under high salt when paired with RNA [2] [6].
  • Hydration Shell: The C2-amino group displaces the spine of hydration in the minor groove, altering protein-DNA recognition [6].

Functional Comparisons:

  • vs. Adenine: The C2-amino group provides an additional H-bond donor, enhancing affinity for thymine and blocking minor-groove binding proteins (e.g., mithramycin) [6] [9].
  • vs. 2-Aminopurine: DAP’s C6-amino group maintains canonical pairing, whereas 2-aminopurine pairs ambiguously (with thymine/cytosine) [7].

Table 4: Base-Modification Effects on Duplex Stability

Base PairH-BondsΔTm per Modification (°C)Protein Recognition
A-T (canonical)2ReferenceHigh (e.g., EcoRI)
DAP-T3+1.5 to +2.0Reduced (e.g., RsrI)
5-Chloro-U-A2No changeUnaffected
2-Aminopurine-T3+0.5 to +1.0Variable

Enzyme Interactions:

  • Restriction Enzymes: RsrI endonuclease shows >10-fold reduced activity on DAP-modified DNA due to disrupted minor-groove contacts, unlike EcoRI [9].
  • Polymerases: Taq polymerase incorporates dDAPTP opposite T and (less efficiently) C, causing AT→GC transitions [7].

Compound Names Mentioned:2,6-Diaminopurine sulfate, 2,6-Diaminopurine, 2-Fluoro-6-aminopurine, dZTP, DAP-U cocrystal, 2-Aminopurine.

Properties

CAS Number

7280-83-3

Product Name

2,6-Diaminopurine sulfate

IUPAC Name

7H-purine-2,6-diamine;sulfuric acid

Molecular Formula

C5H8N6O4S

Molecular Weight

248.22 g/mol

InChI

InChI=1S/C5H6N6.H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4)

InChI Key

KYYLASPNTMEZTB-UHFFFAOYSA-N

SMILES

C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O

Synonyms

2,6-diaminopurine
2,6-diaminopurine sulfate
2-aminoadenine

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O

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